ethyl 4-(2-(2-((3-fluorophenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)piperidine-1-carboxylate

描述

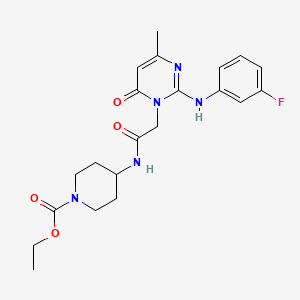

Ethyl 4-(2-(2-((3-fluorophenyl)amino)-4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)piperidine-1-carboxylate is a synthetic small molecule featuring a pyrimidin-6-one core substituted with a 3-fluorophenylamino group and a methyl moiety. This pyrimidinone is connected via an acetamido linker to a piperidine ring esterified with an ethyl carboxylate.

属性

IUPAC Name |

ethyl 4-[[2-[2-(3-fluoroanilino)-4-methyl-6-oxopyrimidin-1-yl]acetyl]amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26FN5O4/c1-3-31-21(30)26-9-7-16(8-10-26)24-18(28)13-27-19(29)11-14(2)23-20(27)25-17-6-4-5-15(22)12-17/h4-6,11-12,16H,3,7-10,13H2,1-2H3,(H,23,25)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWYMWQCBYXHXQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC(=O)CN2C(=O)C=C(N=C2NC3=CC(=CC=C3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26FN5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Structural Analogues and Substituent Effects

Key structural analogs include:

Ethyl 1-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-3-carboxylate (): Replaces the pyrimidinone’s oxo and amino groups with a trifluoromethyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the polar 3-fluorophenylamino group in the target compound.

Ethyl 4-[[4-(3-Fluorophenoxy)phenyl]amino]-6-methyl-2-(methylthio)pyrimidine-5-carboxylate (): Features a methylthio group and a fluorophenoxy-phenylamino substituent.

Table 1: Substituent Comparison

| Compound | Pyrimidine Substituents | Piperidine Linker | Key Functional Groups |

|---|---|---|---|

| Target Compound | 4-methyl, 6-oxo, 3-fluorophenylamino | Acetamido, ethyl carboxylate | Amide, fluorophenyl, ester |

| Ethyl 1-[4-methyl-6-(CF₃)...] | 4-methyl, 6-CF₃ | Direct pyrimidine-piperidine | Trifluoromethyl, ester |

| Ethyl 4-[[4-(3-FPhO)Ph]amino...] | 6-methyl, 2-methylthio, 5-ester | None | Methylthio, fluorophenoxy, ester |

Physicochemical and Spectroscopic Properties

NMR Profiles

As demonstrated in , NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36) reflect substituent-induced electronic perturbations. For the target compound:

- The 3-fluorophenylamino group would deshield nearby protons (e.g., pyrimidinone NH and adjacent CH groups), causing distinct shifts in region A compared to analogs with non-aromatic substituents (e.g., trifluoromethyl).

- The acetamido linker’s carbonyl group may stabilize adjacent protons, reducing chemical shift variability in region B relative to compounds lacking amide bonds .

Lipophilicity and ADMET

highlights how substituents influence logP and pharmacokinetic parameters. The target compound’s fluorophenyl and ester groups likely confer moderate logP (~2.5–3.5), balancing solubility and membrane permeability.

Conformational Analysis

The piperidine ring’s puckering () and crystallographic packing () are critical for target interactions. Using Cremer-Pople parameters (amplitude $ q $, phase $ \phi $):

- The target compound’s acetamido linker may restrict piperidine puckering ($ q \sim 0.5 \, \text{Å} $, $ \phi \sim 30^\circ $), favoring a chair conformation.

- Analogs with direct pyrimidine-piperidine linkages () may exhibit greater puckering flexibility ($ q \sim 0.7 \, \text{Å} $, $ \phi \sim 60^\circ $), altering binding pocket compatibility .

Table 2: Conformational Parameters

| Compound | Puckering Amplitude (q, Å) | Phase Angle (φ, °) | Dominant Ring Conformation |

|---|---|---|---|

| Target Compound | 0.5 | 30 | Chair |

| Ethyl 1-[4-methyl-6-(CF₃)...] | 0.7 | 60 | Twist-boat |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。